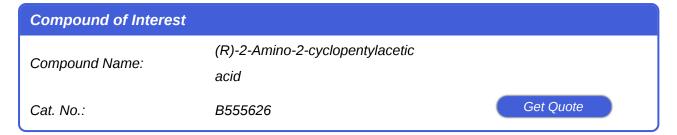


(R)-2-Amino-2-cyclopentylacetic acid CAS number and molecular formula

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An In-depth Technical Guide to **(R)-2-Amino-2-cyclopentylacetic Acid** for Researchers and Drug Development Professionals

Introduction

(R)-2-Amino-2-cyclopentylacetic acid, also known as (R)-2-Cyclopentylglycine, is a non-proteinogenic α -amino acid. Its unique structure, featuring a cyclopentyl group attached to the α -carbon, imparts significant conformational rigidity. This property makes it a valuable building block for medicinal chemists and peptide scientists. Its incorporation into peptides can enhance metabolic stability and enforce specific secondary structures, which is crucial for modulating biological activity. Furthermore, it serves as a key intermediate in the synthesis of complex molecules, including its emerging role as a component in targeted protein degraders such as PROTACs (Proteolysis Targeting Chimeras).

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(R)-2-Amino-2-cyclopentylacetic acid**, tailored for professionals in the field of drug discovery and development.

Physicochemical and Supplier Data

The fundamental properties of **(R)-2-Amino-2-cyclopentylacetic acid** are summarized below. Data is compiled from various chemical suppliers and databases.



Table 1: Physicochemical Properties

Property	Value	Citation
CAS Number	2521-86-0	[1][2][3]
Molecular Formula	C7H13NO2	[1][2]
Molecular Weight	143.186 g/mol	[1][2]
IUPAC Name	(2R)- amino(cyclopentyl)ethanoic acid	[3]
Synonyms	(R)-2-Cyclopentylglycine, D- Cyclopentylglycine, H-D-Cpg- OH	[2][4]
Appearance	White to off-white solid/crystalline powder	[4]
Melting Point	~125-130 °C	[4]
Solubility	Soluble in water and alcohol solvents	[4]
InChI Key	XBPKRVHTESHFAA- ZCFIWIBFSA-N	[1]

Table 2: Common Supplier Specifications

Specification	Typical Value	Citation
Purity	≥95%	[1][3]
Storage Conditions	Room temperature or 2-8°C, keep in dark place, inert atmosphere	[3][5]

Experimental Protocols



Detailed experimental data for the synthesis and analysis of **(R)-2-Amino-2-cyclopentylacetic acid** is sparse in publicly accessible literature. However, established methods for the synthesis of its enantiomer, (S)-cyclopentylglycine (L-Cyclopentylglycine), provide a robust framework.

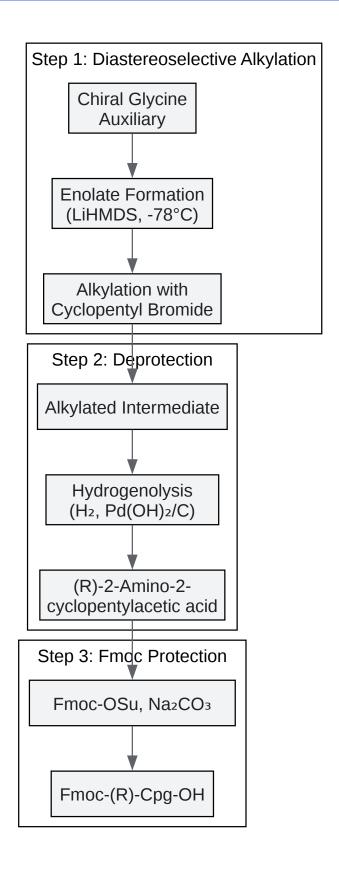
Asymmetric Synthesis of Fmoc-(R)-Cyclopentylglycine

The following protocol is adapted from a reported efficient synthesis of the (S)-enantiomer, Fmoc-L-cyclopentylglycine, which utilizes a chiral glycine enolate equivalent.[6] The synthesis of the (R)-enantiomer would require the use of the corresponding opposite enantiomer of the chiral auxiliary.

Methodology:

- Alkylation: A chiral glycine equivalent, such as a benzyl (2S,3R)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, is treated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in an aprotic solvent (e.g., THF) at low temperature (-78 °C) to form the enolate. This enolate is then reacted with an electrophile, cyclopentyl bromide, to introduce the cyclopentyl group. The reaction exhibits high diastereoselectivity, favoring the trans-alkylated product.[6]
- Deprotection: The resulting morpholinecarboxylate intermediate is deprotected. This is typically achieved through hydrogenolysis using a palladium catalyst (e.g., Pd(OH)₂/C) under a hydrogen atmosphere. This step cleaves the chiral auxiliary, yielding the free amino acid, (R)-2-Amino-2-cyclopentylacetic acid.[6]
- Fmoc Protection: The amino group of the newly synthesized amino acid is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for solid-phase peptide synthesis. This is accomplished by reacting the amino acid with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in a basic aqueous/organic solvent mixture (e.g., Na₂CO₃ in dioxane/water). The final product, Fmoc-(R)-2-Amino-2-cyclopentylacetic acid, can be purified by crystallization.[6]





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Caption: Asymmetric synthesis workflow for Fmoc-(R)-cyclopentylglycine.



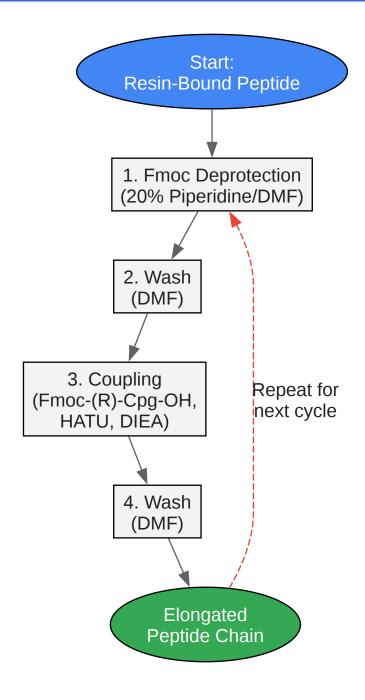
General Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(R)-2-Amino-2-cyclopentylacetic acid is well-suited for standard Fmoc-based solid-phase peptide synthesis (SPPS).

Methodology:

- Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink Amide resin) preloaded with the C-terminal amino acid.
- Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine in a solvent like DMF or NMP.
- Washing: The resin is thoroughly washed with the synthesis solvent to remove piperidine and by-products.
- Amino Acid Coupling: A solution of Fmoc-(R)-2-Amino-2-cyclopentylacetic acid is
 activated with a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIEA).
 This activated mixture is added to the resin to form the peptide bond.
- Washing: The resin is washed again to remove excess reagents.
- Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.





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Caption: General cycle for incorporating Fmoc-(R)-Cpg-OH in SPPS.

Applications in Research and Drug Development Conformational Constraint in Peptides

The bulky and rigid cyclopentyl side chain restricts the phi (ϕ) and psi (ψ) dihedral angles of the peptide backbone. This pre-organization can be exploited to:



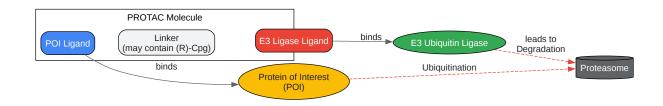
- Stabilize Secondary Structures: Induce or stabilize specific conformations like β-turns or helical structures.
- Increase Receptor Affinity: By locking the peptide into a bioactive conformation that fits a target receptor, binding affinity and selectivity can be improved.
- Enhance Proteolytic Stability: The unnatural side chain can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.

The compound has been utilized in the design of Angiotensin II antagonists, where conformational control is key to activity.[6]

Protein Degrader Building Block

A significant modern application is in the field of targeted protein degradation. **(R)-2-Amino-2-cyclopentylacetic acid** is classified as a "degrader building block".[7][8][9] These are modular components used to construct PROTACs. A PROTAC is a heterobifunctional molecule with three parts: a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[8][10]

The amino acid can be incorporated into the linker or as part of the ligand moieties, providing structural rigidity and precise spatial orientation. This is critical for facilitating the formation of a stable ternary complex (POI-PROTAC-E3 Ligase), which is the necessary step for the ubiquitination and subsequent proteasomal degradation of the target protein.[10]



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Caption: Conceptual role of a building block in a PROTAC's mechanism.



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